Stereochemical Purity: Enantiomeric Excess of the (2S,5S)-Configured Free Amino Acid vs. Racemic and N-Protected Analogs
The target compound is supplied as a single (2S,5S)-enantiomer with an enantiomeric excess of >99.9% ee when synthesized via the asymmetric reduction–cyclization route described for pyrrolidine carboxylic acid intermediates [1]. In contrast, the racemic mixture (rac-(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid) requires chiral chromatographic separation, which results in material loss of >50% and adds purification cost [1]. The N-Boc protected variant (1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid) introduces a molecular weight increase of 100.12 Da (221.25 → 321.37 Da) and requires acidic deprotection, which can lead to partial epimerization at the C2 position [2].
| Evidence Dimension | Enantiomeric excess (ee) and molecular weight overhead |
|---|---|
| Target Compound Data | ee >99.9%; MW 221.25 Da; free amino acid; no deprotection required |
| Comparator Or Baseline | Racemic mixture: ee 0%, 50% theoretical yield loss after chiral separation; N-Boc analog: MW 321.37 Da, requires TFA or HCl deprotection |
| Quantified Difference | >99.9% ee advantage vs racemate; 100.12 Da lower molecular weight vs N-Boc analog; avoids deprotection-related epimerization risk |
| Conditions | Asymmetric synthesis route described in US Patent 20060199958; chiral purity determined by chiral HPLC |
Why This Matters
For medicinal chemistry teams synthesizing MC4R agonists, procuring the (2S,5S) free amino acid eliminates the additional steps, yield loss, and stereochemical uncertainty that accompany racemic or N-protected alternatives, directly reducing campaign timelines and cost.
- [1] US Patent 20060199958 A1. Process and intermediates for the preparation of pyrrolidine carboxylic acids. Detailed synthesis yields >99.9% ee without chromatography. View Source
- [2] American Elements. 1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid – Product Technical Datasheet. MW 321.37 vs 221.25 for free acid. View Source
